molecular formula C7H17N B13266934 N-ethylpentan-3-amine

N-ethylpentan-3-amine

Cat. No.: B13266934
M. Wt: 115.22 g/mol
InChI Key: BWDGPBXONNMLIO-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Amine Chemistry

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. ijrpr.com They are integral to a vast array of chemical processes and are key components in many biologically active molecules and synthetic materials. ijrpr.com N-ethylpentan-3-amine, a secondary amine, is part of this extensive family of compounds. Its structure, featuring an ethyl group and a pentan-3-yl group attached to a nitrogen atom, places it within the category of sterically hindered amines. mdpi.com The synthesis of such amines has evolved from classical methods like Hofmann alkylation, which often produced mixtures, to more selective modern techniques that allow for greater control over the final product. smolecule.com

Research Significance of Branched Amine Structures

Branched amine structures are of significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. ijrpr.com The branching in the alkyl chains attached to the nitrogen atom can impart unique steric and electronic properties to the molecule. smolecule.com This steric hindrance can influence the reactivity of the amine, for instance, by favoring specific reaction pathways or by providing stability to reactive intermediates. mdpi.com In the context of CO2 capture technologies, for example, sterically hindered amines have been investigated for their selective reactivity towards H2S over CO2. rsc.orggoogle.com Furthermore, α-branched amines are crucial components of many natural products and pharmaceutical drugs. google.com

Overview of this compound as a Research Focus

This compound, and its hydrochloride salt, are emerging as valuable building blocks in organic synthesis. smolecule.comcymitquimica.com While extensive research focusing solely on this compound is still developing, its structural features make it a compound of interest. A notable application that has been highlighted in chemical literature is the use of its hydrochloride salt as a synthetic precursor for privileged alkyl N-heterocyclic carbene (NHC) ligands. sigmaaldrich.com NHCs are a class of compounds that have found widespread use as ligands in transition metal catalysis. researchgate.net The sterically demanding nature of the pentan-3-yl group in this compound can be beneficial in the design of these ligands, influencing the catalytic activity and selectivity of the resulting metal complexes. researchgate.netvulcanchem.com

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H17N nih.gov
Molecular Weight115.22 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number39190-77-7 cymitquimica.com
AppearanceColorless to pale yellow liquid cymitquimica.com
OdorDistinct amine odor cymitquimica.com

Physicochemical Properties of this compound hydrochloride

PropertyValueSource
Molecular FormulaC7H18ClN smolecule.com
Molecular Weight151.68 g/mol smolecule.com
IUPAC NameThis compound;hydrochloride nih.gov
CAS Number56065-46-4 smolecule.com
AppearanceWhite crystalline solid smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

N-ethylpentan-3-amine

InChI

InChI=1S/C7H17N/c1-4-7(5-2)8-6-3/h7-8H,4-6H2,1-3H3

InChI Key

BWDGPBXONNMLIO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC

Origin of Product

United States

Advanced Synthetic Methodologies for N Ethylpentan 3 Amine and Its Analogs

Development of Novel Synthetic Pathways

The creation of N-ethylpentan-3-amine, a simple yet representative secondary amine, can be achieved through several strategic pathways. Modern synthetic chemistry offers a diverse toolkit, moving beyond classical methods to include highly selective catalytic and photochemically-driven approaches.

Reductive Amination Approaches to this compound Scaffolds

Reductive amination is arguably the most common and versatile method for synthesizing secondary amines. frontiersin.org The process involves the reaction of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced to the target amine in the same pot. tandfonline.com For the synthesis of this compound, this involves the condensation of pentan-3-one with ethylamine (B1201723), followed by reduction.

The choice of reducing agent is critical for the success of the reaction, influencing yield, selectivity, and compatibility with other functional groups. masterorganicchemistry.com While powerful reductants like lithium aluminum hydride (LiAlH₄) can be used, milder and more selective reagents are generally preferred to avoid the reduction of the starting ketone. Sodium borohydride (B1222165) (NaBH₄) and its derivatives are frequently employed. masterorganicchemistry.com Specifically, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is highly effective for reductive aminations due to its mild nature and tolerance for acidic conditions which can catalyze imine formation. organic-chemistry.org Another common reagent, sodium cyanoborohydride (NaBH₃CN), is particularly useful as it selectively reduces imines in the presence of ketones. masterorganicchemistry.com

Recent advancements have introduced biomimetic, metal-free approaches. One such method uses catalytic amounts of thiourea (B124793) as a hydrogen bond donor to activate the imine, with a Hantzsch ester serving as the hydrogen source for a transfer hydrogenation. This technique proceeds under mild, acid-free conditions, making it suitable for sensitive substrates. organic-chemistry.org

Below is a table summarizing various conditions for the reductive amination of a generic ketone, applicable to the synthesis of this compound.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent Catalyst/Additive Conditions Key Features
Sodium Borohydride (NaBH₄) Methanol (MeOH) None Stepwise: imine formation then reduction Can reduce ketones; requires careful control. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH) Mild Acid (e.g., AcOH) One-pot Selective for imines over ketones. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), THF Acetic Acid (AcOH) One-pot, mild Highly efficient and general. organic-chemistry.org
Hantzsch Ester Toluene Thiourea (catalytic) Mild, room temp Biomimetic, metal-free transfer hydrogenation. organic-chemistry.org

N-Alkylation Strategies and Optimization for this compound Synthesis

An alternative route to this compound is the N-alkylation of a precursor amine, in this case, 3-aminopentane, with an ethylating agent like ethyl iodide or ethyl bromide. wikipedia.orgsmolecule.com However, direct alkylation of amines with alkyl halides is often problematic. masterorganicchemistry.com A significant challenge is over-alkylation; the secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of a tertiary amine as a significant byproduct. masterorganicchemistry.com This lack of selectivity makes controlling the reaction difficult and often results in a mixture of products. masterorganicchemistry.com

To overcome these limitations, modern methods focus on catalytic approaches that improve selectivity. For instance, a system using Al₂O₃-supported potassium hydroxide (B78521) (Al₂O₃–OK) in acetonitrile (B52724) has been shown to facilitate the selective N-alkylation of amines with alkyl halides at room temperature. researchgate.net Another strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where a catalyst, typically ruthenium- or iridium-based, temporarily oxidizes a primary alcohol to an aldehyde. nih.gov This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen in the final reduction step. This allows for the N-alkylation of amines using alcohols, which are green and readily available reagents, producing only water as a byproduct. nih.gov

Catalytic Hydrogenation Techniques in Amine Synthesis

Catalytic hydrogenation is a key technique in amine synthesis, most often employed as the reduction step in reductive amination. rsc.org After the in-situ formation of the imine from pentan-3-one and ethylamine, molecular hydrogen (H₂) is introduced in the presence of a metal catalyst. rsc.org This method is highly atom-economical and considered a green chemistry approach.

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel (Raney Ni). frontiersin.orgtandfonline.com The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that must be optimized to maximize the yield of the desired secondary amine and minimize side reactions, such as the reduction of the ketone to an alcohol or over-alkylation. rsc.org For example, supported platinum catalysts, sometimes modified with acidic additives, have demonstrated high selectivity and yield in the production of N-alkyl amines. frontiersin.org

More advanced catalysts, including those based on non-noble metals like cobalt, have been developed. A nanostructured cobalt catalyst on a nitrogen-doped silicon carbide support has shown high efficiency in the reductive alkylation of nitriles with carbonyl compounds using H₂, showcasing excellent functional group tolerance. nih.gov

Table 2: Heterogeneous Catalysts for Imine Hydrogenation

Catalyst Typical H₂ Pressure Typical Temperature Solvent Notes
Palladium on Carbon (Pd/C) 1-50 atm 25-80 °C Ethanol, Methanol Widely used, efficient. rsc.orgorganic-chemistry.org
Platinum(IV) Oxide (PtO₂) 1-3 atm 25 °C Ethanol, Acetic Acid Adams' catalyst; highly active. frontiersin.org
Raney Nickel 50-100 atm 50-150 °C Ethanol Cost-effective, requires higher T/P.

Applications of Rearrangement Reactions (e.g., Curtius Rearrangement) for this compound Derivatives

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine with the loss of one carbon atom, via an acyl azide (B81097) and an isocyanate intermediate. nih.govwikipedia.org While it traditionally produces primary amines, its application can be extended to synthesize derivatives that could lead to this compound. nih.gov

For example, a suitable carboxylic acid could be subjected to the Curtius rearrangement to form an isocyanate. organic-chemistry.org This isocyanate is a versatile intermediate that, instead of being hydrolyzed to a primary amine, can be trapped with various nucleophiles. wikipedia.org To create a derivative related to this compound, one could envision a multi-step sequence. A carboxylic acid like 2-ethyl-2-propylmalonic acid monoester could undergo a Curtius rearrangement. The resulting isocyanate could then be reacted with an appropriate organometallic reagent or reduced and subsequently alkylated to furnish a more complex amine scaffold.

The primary advantage of the Curtius rearrangement is its broad functional group tolerance and the stereochemical retention at the migrating carbon, which is crucial in the synthesis of complex molecules. nih.govnih.gov Modern one-pot procedures, often using reagents like diphenylphosphoryl azide (DPPA), allow for the mild conversion of carboxylic acids directly to their corresponding carbamate-protected amines. nih.govresearchgate.net

Photoredox-Catalyzed Deaminative Alkylation for Amine Functionalization

Visible-light photoredox catalysis has emerged as a powerful platform for forging new chemical bonds under exceptionally mild conditions. nih.gov These reactions proceed via single-electron transfer (SET) events, enabling unique transformations not easily accessible through traditional thermal methods. nih.gov In the context of amine synthesis, photoredox catalysis has been used for complex multi-component reactions. nih.govfigshare.comresearchgate.net

One relevant strategy is the generation of α-amino radicals from amines. nih.gov These radical intermediates can then participate in coupling reactions. While not a direct synthesis of this compound from simple precursors, this methodology is highly applicable for creating its analogs or for late-stage functionalization. For instance, a photoredox-catalyzed four-component reaction has been developed to synthesize complex γ-sulfonylamines by reacting styrenes, sulfinates, amines, and an alkylating agent, forming three new bonds in one pot. nih.govchemrxiv.org Such strategies highlight the potential to construct complex amine-containing molecules with high atom economy. figshare.com

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and improving selectivity. For the synthesis of this compound via reductive amination, the process involves several key equilibria. researchgate.net The first step is the nucleophilic attack of ethylamine on the carbonyl carbon of pentan-3-one to form a hemiaminal intermediate. This is typically the rate-limiting step and can be catalyzed by acid. The hemiaminal then dehydrates to form an iminium ion, which deprotonates to the neutral imine. researchgate.net

The subsequent reduction of the imine (or iminium ion) is the final step. The exact mechanism of reduction depends on the reagents used. With hydride reagents like NaBH(OAc)₃, a hydride is transferred directly to the electrophilic iminium carbon. masterorganicchemistry.com

In catalytic hydrogenation, the mechanism is more complex and occurs on the surface of the metal catalyst. researchgate.net Both the imine and hydrogen are adsorbed onto the catalyst surface, where the H-H bond is cleaved. Hydrogen atoms are then added sequentially across the C=N double bond. A critical aspect controlling selectivity is the relative rates of imine formation versus ketone hydrogenation. tandfonline.com An effective catalyst system will facilitate rapid imine formation and reduction while only slowly reducing the starting ketone. tandfonline.com

Recent mechanistic studies have also explored the role of the enzyme in biocatalytic reductive aminations. Kinetic measurements on enzymes like AspRedAm have shown a sequential binding mechanism where the cofactor, ketone, and amine all bind to the active site before the product is released. rsc.org Such insights are crucial for developing next-generation biocatalysts for amine synthesis.

Asymmetric Synthesis of Chiral this compound Enantiomers

The creation of single-enantiomer chiral amines is of paramount importance, as the biological activity of such compounds is often dictated by their stereochemistry. For this compound, the key challenge lies in controlling the stereochemical outcome of the C-N bond formation. The most direct approach is the asymmetric reductive amination of 3-pentanone (B124093) with ethylamine. This can be achieved through several catalytic strategies, including transition metal catalysis and biocatalysis.

Transition Metal-Catalyzed Asymmetric Reductive Amination:

Iridium-based catalysts have shown significant promise in the asymmetric reductive amination of ketones. kanto.co.jpliv.ac.uk Chiral iridium complexes, often paired with a chiral ligand and an inexpensive chiral auxiliary like an aminoalcohol, can facilitate the highly stereoselective synthesis of chiral amines. kanto.co.jp While a specific application to this compound is not extensively documented, the principles can be applied. The reaction proceeds via the in situ formation of an imine from 3-pentanone and ethylamine, which is then hydrogenated asymmetrically. The choice of chiral phosphoramidite (B1245037) ligands, which are readily prepared and modified, is crucial for achieving high enantioselectivity. rsc.org For instance, iridium catalysts bearing chiral diamine ligands and a chiral anion have demonstrated a significant influence on the stereochemical outcome of the hydrogenation of acyclic imines. liv.ac.uk

Biocatalytic Asymmetric Reductive Amination:

Biocatalysis offers a green and highly selective alternative to metal-based catalysis. nih.gov Imine reductases (IREDs), and a specific subclass known as reductive aminases (RedAms), are enzymes capable of catalyzing the asymmetric reductive amination of a broad range of ketones and amines. researchgate.net These enzymes utilize a cofactor, typically NADPH, as the reducing agent. researchgate.net The application of IREDs could enable the synthesis of (R)- or (S)-N-ethylpentan-3-amine from 3-pentanone and ethylamine with high stereochemical purity. Researchers have successfully used IREDs for the preparative scale synthesis of other chiral amines with excellent stereochemical purities (e.g., 98% de, 96% ee). researchgate.net The selection of the appropriate IRED from extensive enzyme libraries is critical to achieving high conversion and stereoselectivity for a specific substrate pair like 3-pentanone and ethylamine. researchgate.net

Catalyst SystemChiral SourceKey FeaturesPotential Application
Chiral Iridium ComplexesChiral Ligands (e.g., phosphoramidites, diamines) and/or Chiral AnionsHigh activity and enantioselectivity for a range of ketones. Functional group tolerance.Asymmetric reductive amination of 3-pentanone with ethylamine.
Imine Reductases (IREDs) / Reductive Aminases (RedAms)Enzyme's Chiral Active SiteHigh stereoselectivity, mild reaction conditions, environmentally benign.Direct biocatalytic synthesis of (R)- or (S)-N-ethylpentan-3-amine.

Kinetic Resolution:

An alternative strategy for obtaining enantiomerically pure this compound is the kinetic resolution of a racemic mixture. google.comwikipedia.org This method involves the selective reaction of one enantiomer with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantiomerically enriched amine. wikipedia.org Catalytic kinetic resolution using an achiral N-heterocyclic carbene (NHC) catalyst in concert with a chiral hydroxamic acid co-catalyst has been effective for cyclic secondary amines. researchgate.netacs.org This approach, proceeding via enantioselective amidation, could potentially be adapted for acyclic amines like this compound. researchgate.net

MethodChiral Reagent/CatalystPrinciplePotential Outcome
Catalytic Kinetic ResolutionChiral Hydroxamic Acid / Achiral NHCEnantioselective acylation of one enantiomer of racemic this compound.Separation of one enantiomer in high enantiomeric excess.

Scalable Synthetic Approaches for this compound

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient and high-yielding but also cost-effective and safe. For this compound, reductive amination and N-alkylation are primary routes that can be adapted for scalability.

Continuous Flow Synthesis:

Continuous flow chemistry has emerged as a powerful tool for the scalable and safe production of chemicals. d-nb.infoacs.orgvapourtec.com The synthesis of secondary amines via reductive amination can be effectively performed in a continuous flow reactor. rsc.org For the production of this compound, a solution of 3-pentanone and ethylamine could be passed through a heated tube reactor packed with a heterogeneous catalyst, with hydrogen gas as the reducing agent. This setup allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly when handling gaseous reagents like hydrogen. One-pot reductive amination of aldehydes with nitroarenes over an alumina-supported silver catalyst has been demonstrated in a continuous flow system, yielding a series of secondary amines in good to excellent yields. rsc.org A similar strategy could be envisioned for the synthesis of this compound.

Heterogeneous Catalysis for Batch Production:

For large-scale batch production, the use of robust and recyclable heterogeneous catalysts is advantageous. Platinum-tin supported on gamma-alumina (Pt-Sn/γ-Al2O3) has been shown to be a highly efficient catalyst for the N-alkylation of amines with alcohols through a "borrowing hydrogen" strategy. researchgate.net This method could be applied to the synthesis of this compound by reacting 3-pentanol (B84944) with ethylamine. The catalyst facilitates the oxidation of the alcohol to a ketone intermediate, which then undergoes reductive amination with the amine. The high activity and recyclability of the catalyst make this an economically viable and sustainable approach for large-scale synthesis. researchgate.net

ApproachKey TechnologyAdvantagesPotential for this compound Synthesis
Continuous Flow Reductive AminationPacked-bed reactor with a heterogeneous catalystEnhanced safety, precise process control, improved efficiency, and easy scale-up.Reaction of 3-pentanone and ethylamine with H₂ over a catalyst like Ag/Al₂O₃.
Heterogeneous Catalysis (Batch)Reusable solid catalysts (e.g., Pt-Sn/γ-Al₂O₃)Catalyst recyclability, simplified product purification, cost-effectiveness for large batches.N-alkylation of 3-pentanol with ethylamine.
One-Pot Reductive AminationIridium-catalyzed transfer hydrogenationMild reaction conditions, good yields, and operational simplicity.Reaction of 3-pentanone with an in-situ generated amine source. rsc.org

These advanced methodologies provide a framework for the efficient and controlled synthesis of this compound, addressing both the need for enantiomerically pure compounds for specialized applications and the demand for scalable production for broader use.

Chemical Reactivity and Reaction Mechanism Studies of N Ethylpentan 3 Amine

Nucleophilicity and Basicity of the N-ethylpentan-3-amine Functional Group

The chemical character of this compound is fundamentally defined by the lone pair of electrons on the nitrogen atom, which allows it to function as both a nucleophile and a Brønsted-Lowry base.

Basicity refers to the ability of the amine to accept a proton (H⁺). The alkyl groups (ethyl and pentan-3-yl) attached to the nitrogen are electron-donating, increasing the electron density on the nitrogen atom and enhancing its ability to accept a proton compared to ammonia (B1221849). Therefore, this compound is a moderately strong base.

Nucleophilicity describes the amine's ability to donate its electron pair to an electrophilic atom other than a proton, typically a carbon atom. fiveable.me Generally, for aliphatic amines in aprotic solvents, nucleophilicity follows the trend: secondary > primary > tertiary. tutorchase.com However, this is highly dependent on steric factors. fiveable.memasterorganicchemistry.com The pentan-3-yl group on this compound is significantly bulky, creating steric hindrance around the nitrogen atom. This bulkiness can impede the amine's approach to a sterically crowded electrophilic center, thereby reducing its nucleophilicity compared to less hindered secondary amines like diethylamine (B46881). libretexts.org While basicity is less sensitive to steric hindrance (as a proton is small), nucleophilicity is highly sensitive to the size of both the nucleophile and the electrophile. fiveable.melibretexts.org

The relationship between these two properties is crucial; while stronger bases are often stronger nucleophiles, the correlation is not always direct due to steric and solvent effects. masterorganicchemistry.com For this compound, the inductive effect of the alkyl groups makes it a stronger base than primary amines, but its steric bulk makes it a potentially weaker nucleophile than less hindered primary or secondary amines, especially in reactions with bulky electrophiles. researchgate.net

Table 1: Comparison of Basicity and Nucleophilicity Factors for Amines

Amine TypeBasicity DriversNucleophilicity DriversApplication to this compound
Primary (R-NH₂) One electron-donating group.Less sterically hindered, high accessibility.Less basic but potentially more nucleophilic in sterically demanding reactions.
Secondary (R₂-NH) Two electron-donating groups.Generally the most nucleophilic; balance of electronic effects and moderate steric hindrance.Strong basicity due to two alkyl groups. Nucleophilicity is high but moderated by the bulky pentan-3-yl group.
Tertiary (R₃-N) Three electron-donating groups.Often the least nucleophilic due to significant steric hindrance.Expected to be a strong base, but a poor nucleophile.

Oxidative and Reductive Transformations of this compound

This compound can undergo both oxidation and reduction under specific chemical conditions, leading to various transformed products.

Oxidative Transformations The most common oxidative reaction for secondary amines is the formation of N-nitrosamines. This occurs upon reaction with nitrosating agents such as nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. lumenlearning.com

R₂NH + HNO₂ → R₂N-N=O + H₂O

In the case of this compound, this reaction would yield N-nitroso-N-ethylpentan-3-amine. The mechanism involves the electrophilic attack of the nitrosonium ion (NO⁺) on the nucleophilic nitrogen of the amine. Other oxidizing agents like chlorine and ozone can also lead to the formation of nitrosamines, particularly in water treatment contexts where secondary amines may be present as contaminants. iwaponline.comsurrey.ac.ukiwaponline.com Studies have shown that yields of nitrosamines from secondary amines can vary widely depending on the oxidant and reaction conditions. iwaponline.comsurrey.ac.uk For instance, pre-oxidation with chlorine can reduce subsequent nitrosamine (B1359907) formation during chloramination. surrey.ac.ukiwaponline.com

Reductive Transformations The reduction of a simple aliphatic amine functional group is not a common transformation. More typically, functional groups like amides or nitriles are reduced to form amines. chemguide.co.uk However, a secondary amine can be converted to a hydrocarbon through a process known as Hofmann Elimination. This multi-step procedure first involves exhaustive methylation of the amine. This compound would be reacted with excess methyl iodide to form the quaternary ammonium (B1175870) salt, (pentan-3-yl)(ethyl)(dimethyl)ammonium iodide. This salt is then treated with a strong base, such as silver oxide (Ag₂O), which generates a hydroxide (B78521) salt. Upon heating, this salt undergoes an elimination reaction (E2) to yield an alkene (by removing a proton from one of the alkyl groups), a tertiary amine, and water. quora.com The resulting alkene can then be hydrogenated to the corresponding alkane. quora.com

Electrophilic and Nucleophilic Substitution Reactions Involving this compound

As a potent nucleophile, this compound readily participates in nucleophilic substitution reactions.

This compound as a Nucleophile The most characteristic reaction is its alkylation by reacting with an electrophile like an alkyl halide (e.g., methyl iodide). lumenlearning.com This is a classic Sₙ2 reaction where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. fishersci.co.uk

(CH₃CH₂)₂CH-NH-CH₂CH₃ + R-X → [(CH₃CH₂)₂CH-NH⁺(R)-CH₂CH₃]X⁻

The initial product is an ammonium salt. A base is required to deprotonate this salt to yield the free tertiary amine. lumenlearning.com A significant challenge in such reactions is the lack of selectivity; the product, a tertiary amine, can also act as a nucleophile and react with another molecule of the alkyl halide to form a quaternary ammonium salt. masterorganicchemistry.com Kinetic modeling has shown that the similar reactivity of the starting secondary amine and the product tertiary amine contributes to this low selectivity. nih.gov

Reactions with Electrophiles at the Nitrogen Center While the amine itself is nucleophilic, it reacts with electrophiles. The previously mentioned formation of nitrosamines via reaction with the nitrosonium ion (NO⁺) is an example of an electrophilic attack on the nitrogen atom. lumenlearning.com Another key example is acylation, which is discussed in the following section.

Functional Group Interconversions and Derivatization Strategies of this compound

The secondary amine functionality of this compound can be readily converted into other functional groups, a strategy often employed in organic synthesis and for analytical purposes.

Acylation to Form Amides this compound reacts with acylating agents like acid chlorides or acid anhydrides to form N,N-disubstituted amides. orgoreview.comblogspot.comsmolecule.com The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. orgoreview.comchemguide.co.uk A base such as pyridine (B92270) is often added to neutralize the HCl byproduct, preventing it from protonating the starting amine. blogspot.com

(CH₃CH₂)₂CH-NH-CH₂CH₃ + R-COCl → (CH₃CH₂)₂CH-N(CH₂CH₃)-COR + HCl

Once formed, the resulting amide is significantly less basic and nucleophilic than the starting amine because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. orgoreview.com

Derivatization for Analytical Chemistry In analytical contexts, particularly for gas chromatography (GC), amines are often derivatized to increase their volatility and thermal stability, and to improve chromatographic peak shape. researchgate.netsigmaaldrich.com Several reagents are used for this purpose.

Table 2: Common Derivatization Reagents for Secondary Amines

Reagent ClassExample ReagentAbbreviationDerivative FormedPurpose/Notes
Acylating Agents Trifluoroacetic anhydrideTFAATrifluoroacetamideIncreases volatility and enhances detection by Electron Capture Detector (ECD). gcms.cz
Acylating Agents Pentafluorobenzoyl chloridePFBOCPentafluorobenzamideReacts with primary and secondary amines to form stable derivatives suitable for GC-MS. researchgate.net
Silylating Agents N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAN-trimethylsilyl amineReplaces the active hydrogen on nitrogen with a -Si(CH₃)₃ group. A catalyst like TMCS is often used. sigmaaldrich.com
Silylating Agents N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamideMTBSTFAN-t-butyldimethylsilyl amineForms derivatives that are more stable to hydrolysis than TMS derivatives. gcms.cz
Chloroformates 9-Fluorenylmethoxycarbonyl chlorideFMOC-ClCarbamateA common reagent for derivatizing primary and secondary amines for both GC and LC analysis. researchgate.net

Catalysis and Reaction Kinetics in this compound Chemistry

Organocatalysis Chiral secondary amines are a cornerstone of asymmetric organocatalysis. rsc.orgacs.org They can catalyze reactions by forming one of two key intermediates:

Enamine Catalysis: The secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. wikipedia.org

Iminium Catalysis: The secondary amine reacts with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion. wikipedia.org

While this compound is achiral, its general structure is representative of secondary amines used in these catalytic cycles. Computational studies on iminium ion formation from secondary amines show that the ease of protonation-deprotonation is a key property for effective catalysts. rsc.org The steric bulk of this compound would likely influence the stereochemical outcome and efficiency if a chiral version were used. Secondary amines have also been explored as organocatalysts for other transformations, such as C-H hydroxylation and iodine redox reactions. nih.govnih.gov

Reaction Kinetics The kinetics of reactions involving this compound are governed by factors like steric hindrance, nucleophilicity, and reaction conditions. In Sₙ2 alkylation reactions, the rate is dependent on the concentration of both the amine and the alkyl halide. Kinetic studies on the N-alkylation of amines have quantified the rate constants for the formation of secondary (k₁) and tertiary (k₂) amines. nih.gov Often, the ratio of k₂/k₁ is not insignificant, leading to the formation of tertiary amine byproducts. nih.gov For example, a recent computational study on the alkylation of amines with alkyl bromides confirmed that the similar reactivity of primary and secondary amines leads to reduced selectivity for the mono-alkylation product. nih.gov The rate of alkylation generally follows the order primary amine > secondary amine > tertiary amine, largely due to increasing steric hindrance. fishersci.co.ukmasterorganicchemistry.com

Transition State Analysis in Reactions Involving this compound

Understanding the transition states of reactions involving this compound provides insight into reaction pathways and barriers.

Sₙ2 Transition State For nucleophilic substitution reactions, such as alkylation with an alkyl halide, the reaction proceeds through an Sₙ2 transition state. This state is characterized by a trigonal bipyramidal geometry at the electrophilic carbon, with the nucleophile (the amine) and the leaving group positioned 180° apart (backside attack). ucsd.edu The energy of this transition state, and thus the reaction rate, is highly sensitive to steric hindrance. libretexts.org For this compound, the bulky pentan-3-yl and ethyl groups would raise the energy of the transition state due to steric repulsion with the substrate, slowing the reaction compared to a less hindered amine. Theoretical models of Sₙ2 reactions at a nitrogen center (e.g., in acyloxyamides) also show near-linear transition states with significant charge separation. arkat-usa.org

Transition States in Organocatalysis Computational studies have been crucial in elucidating the mechanisms of secondary amine organocatalysis. In enamine catalysis, the reactivity is linked to the pyramidalization of the enamine nitrogen. nih.gov The ability of the nitrogen lone pair to achieve optimal orbital overlap with the C=C double bond (n→π* overlap) is critical for nucleophilicity. nih.gov The geometry of the transition state in subsequent reactions, such as a Mannich reaction, is influenced by steric repulsions between the catalyst's substituents and the incoming electrophile, which dictates the stereochemical outcome. smolecule.com Combined computational and experimental studies on other reactions of secondary amines have helped to distinguish between possible intermediates (e.g., iminium ions vs. azomethine ylides) by calculating the barrier heights for their formation. nih.gov

Advanced Spectroscopic and Analytical Characterization of N Ethylpentan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of N-ethylpentan-3-amine (C₇H₁₇N) is predicted to exhibit distinct signals corresponding to the six unique proton environments in its structure: CH₃-CH₂-CH(NH-CH₂-CH₃)-CH₂-CH₃. The symmetry of the two ethyl groups attached to the third carbon of the pentane (B18724) chain simplifies the spectrum.

The proton on the nitrogen atom (NH) typically appears as a broad singlet, and its chemical shift can be variable depending on solvent and concentration. The protons on the carbon adjacent to the nitrogen (the CH and N-CH₂) are deshielded and appear further downfield. Protons further from the amine group appear more upfield. The expected chemical shifts, multiplicities, and integrations are detailed in Table 1.

Table 1: Predicted ¹H NMR Data for this compound Data predicted based on standard chemical shift values and spin-spin coupling patterns.

Assignment (Label)Structure PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Protons
aCH₃-CH₂-CH-~0.90Triplet6Hb
bCH₃-CH₂-CH-~1.40Quartet4Ha, c
c-CH(NH)-~2.45Quintet1Hb
d-NH-~1.1 (variable)Broad Singlet1H-
e-NH-CH₂-CH₃~2.60Quartet2Hf
f-NH-CH₂-CH~1.05Triplet3He

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Table 2: Predicted ¹³C NMR Data for this compound Data predicted based on standard chemical shift values.

AssignmentStructure PositionPredicted Chemical Shift (δ, ppm)
C1'/C5CH₃-CH₂-CH-~11.5
C2'/C4CH₃-CH₂-CH-~26.0
C3-CH(NH)-~60.0
N-CH₂-NH-CH₂-CH₃~44.0
N-CH₂-CH₃-NH-CH₂-CH₃~15.0

Two-Dimensional NMR Techniques for Connectivity Assignments

To confirm the assignments made from one-dimensional spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) are employed. acs.orgdokumen.pub

COSY (¹H-¹H): A COSY spectrum would establish proton-proton connectivities through covalent bonds. Key expected correlations include those between the protons of the ethyl groups on the pentyl backbone (a ↔ b), between the backbone methylene (B1212753) protons and the central methine proton (b ↔ c), and between the protons of the N-ethyl group (e ↔ f).

HETCOR/HSQC (¹H-¹³C): These experiments correlate protons with the carbon atoms to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals in the skeleton, for instance, proton 'a' with carbon 'C1'/C5', proton 'c' with carbon 'C3', and proton 'e' with carbon 'N-CH₂'. Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further establish long-range (2-3 bond) correlations, solidifying the entire structural assignment. rsc.org

Mass Spectrometry (MS) for Molecular Identity and Purity Determination

Mass spectrometry is a powerful technique for confirming the molecular weight and investigating the fragmentation patterns of this compound, which are characteristic of its structure. The compound has a molecular weight of approximately 115.22 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), this compound would produce a molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 115. The most significant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. docbrown.info This cleavage results in the formation of a stable, resonance-stabilized iminium cation.

For this compound, the most probable α-cleavage involves the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the pentyl-3-yl group, leading to the formation of a prominent base peak or a significantly abundant ion at m/z 86.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound Fragmentation based on the principle of α-cleavage in aliphatic amines. docbrown.infopearson.com

Predicted m/zIon StructureFragmentation Pathway
115[CH₃CH₂(CH(NHCH₂CH₃))CH₂CH₃]⁺•Molecular Ion (M⁺•)
86[CH(CH₂CH₃)=N⁺H(CH₂CH₃)]α-cleavage: Loss of •CH₂CH₃ from the pentyl group (M-29)
100[M-15]⁺•Loss of •CH₃ from a terminal position

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Signatures

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the key functional groups are the secondary amine (N-H) and the aliphatic C-H and C-N bonds.

FTIR Spectroscopy: The FTIR spectrum is expected to show a characteristic N-H stretching vibration for a secondary amine as a single, moderately sharp band around 3300-3350 cm⁻¹. Strong, sharp peaks corresponding to aliphatic C-H stretching will be prominent in the 2850–2960 cm⁻¹ region. Other important vibrations include the N-H bending and C-N stretching modes. researchgate.net

Raman Spectroscopy: Raman spectroscopy, which is sensitive to non-polar bonds, effectively complements FTIR. It is particularly useful for observing the symmetric vibrations of the carbon skeleton. Strong signals for C-C stretching and C-H bending modes are expected. The low-frequency region of the Raman spectrum can provide information about the global vibrations of the molecule. acs.org

Table 4: Predicted Vibrational Frequencies for this compound Frequencies based on typical values for secondary aliphatic amines.

Vibrational ModePredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Description
N-H Stretch3300 - 3350 (Medium, sharp)3300 - 3350 (Weak)Secondary amine stretch
C-H Stretch2850 - 2960 (Strong, sharp)2850 - 2960 (Strong)Aliphatic CH₂, CH₃ stretching
N-H Bend1550 - 1650 (Medium-Weak)-Amine scissoring vibration
C-H Bend1370 - 1470 (Medium)1370 - 1470 (Medium)CH₂ and CH₃ bending
C-N Stretch1100 - 1250 (Medium)1100 - 1250 (Medium)Aliphatic amine C-N stretch
C-C Stretch-800 - 1200 (Strong)Carbon skeleton stretching

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for its quantification. Both gas and liquid chromatography are applicable.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. However, amines are basic compounds that can exhibit poor peak shape (tailing) on standard silica-based columns due to interactions with acidic silanol (B1196071) groups. labrulez.com To achieve sharp, symmetrical peaks, a deactivated column is necessary. Specialized columns, such as those with a base-deactivated stationary phase (e.g., Carbowax-Amine) or highly inert phases, are recommended for the analysis of amines. researchgate.net Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative method for analysis. In reversed-phase HPLC, a C18 or C8 column is typically used. To ensure good peak shape for the basic amine, the mobile phase is usually acidified with an additive like formic acid or trifluoroacetic acid (TFA). This protonates the amine, preventing its interaction with residual silanols on the stationary phase. Detection can be achieved with an Evaporative Light Scattering Detector (ELSD) or, more commonly, a Mass Spectrometer (LC-MS) for high sensitivity and selectivity. bldpharm.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The basic and polar nature of amines can present challenges in GC analysis, often leading to peak tailing and poor reproducibility. restek.com However, the use of specialized columns, such as those with a basic deactivation, can significantly improve chromatographic performance. restek.com

The retention time of this compound is dependent on the GC column and the temperature program used. For C7 amines, retention indices are a more transferable metric than absolute retention times. aip.org The retention index system, such as the Kovats retention index, normalizes retention times to a series of n-alkanes, allowing for inter-laboratory comparison of data. chromatographyonline.com

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragmentation pattern are characteristic of the compound's structure. For aliphatic amines, the molecular ion peak is often weak or absent, and the fragmentation is dominated by alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

For this compound (C7H17N, molecular weight 115.22 g/mol ), the expected fragmentation pattern would involve the loss of alkyl radicals. libretexts.orgnih.gov The most stable fragments are typically formed through the loss of the largest alkyl group from the carbon alpha to the nitrogen. In the case of this compound, this would be the loss of a propyl radical (CH2CH2CH3) or an ethyl radical (CH2CH3). The resulting ions would have mass-to-charge ratios (m/z) corresponding to these fragmentation pathways. While a specific mass spectrum for this compound is not widely published, data for the isomeric N,N-diethylpropan-1-amine (also C7H17N) shows characteristic fragments that can serve as a reference. nih.gov

Table 1: Predicted GC-MS Data for this compound

ParameterExpected Value/Characteristic
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Predicted Molecular Ion (M+)m/z 115 (may be weak or absent)
Major Fragment Ions (m/z)86 ([M-C2H5]+), 72 ([M-C3H7]+), 58, 44
GC Column TypeCapillary column with basic deactivation (e.g., Rtx-Volatile Amine) restek.com
Carrier GasHelium or Nitrogen chemcoplus.co.jp

Note: The fragment ions are predicted based on general fragmentation patterns of secondary aliphatic amines and may vary based on the specific instrument and conditions used.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Amine Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For the analysis of aliphatic amines like this compound, which are polar and lack a strong chromophore for UV detection, LC-MS offers significant advantages in terms of sensitivity and selectivity. bohrium.comresearchgate.net

Reversed-phase liquid chromatography (RPLC) is a common separation technique, but the polar nature of small amines can lead to poor retention on traditional C18 columns. sigmaaldrich.com To overcome this, several strategies can be employed. One approach is the use of hydrophilic interaction liquid chromatography (HILIC), which is well-suited for the retention of polar compounds. bohrium.com Another strategy is the use of ion-pairing agents in the mobile phase to enhance retention on RPLC columns. researchgate.net

Chemical derivatization is another powerful tool in the LC-MS analysis of amines. researchgate.net Derivatization can improve chromatographic separation, enhance ionization efficiency, and increase the selectivity of the analysis. researchgate.netsigmaaldrich.com Various derivatizing agents are available that react with primary and secondary amines to form derivatives with improved chromatographic and mass spectrometric properties. sigmaaldrich.com

In LC-MS/MS, the precursor ion (often the protonated molecule [M+H]+ for amines in positive ion mode) is selected and fragmented to produce a characteristic product ion spectrum. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantitative analysis. bohrium.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterCondition/Value
LC ColumnHILIC or Reversed-Phase C18 with ion-pairing agent
Mobile PhaseAcetonitrile (B52724)/water gradient with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) bohrium.comsielc.com
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion ([M+H]+)m/z 116.1
Product Ions (for MS/MS)Specific fragments resulting from the collision-induced dissociation of the precursor ion.
Detection ModeMultiple Reaction Monitoring (MRM)

Note: These parameters are hypothetical and would require optimization for a specific LC-MS/MS system.

X-ray Crystallography for Solid-State Structural Analysis of this compound Salts and Complexes

The formation of crystalline salts is a common strategy for the structural elucidation of amines. rsc.orgnih.gov The resulting crystal structure reveals not only the geometry of the individual ions but also the packing of the ions in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. rsc.org In the case of this compound hydrochloride, the protonated amine group (R2NH2+) would act as a hydrogen bond donor, interacting with the chloride anion. researchgate.net

To date, the specific crystal structure of a salt of this compound has not been reported in publicly available crystallographic databases. However, the analysis of crystalline salts of other secondary amines provides a framework for what could be expected. rsc.orgresearchgate.net Such an analysis would yield a crystallographic information file (CIF), containing the atomic coordinates, unit cell dimensions, and other parameters that define the crystal structure. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Table 3: Information Obtainable from X-ray Crystallography of an this compound Salt

ParameterDescription
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Space GroupThe symmetry of the crystal lattice.
Atomic CoordinatesThe x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths and AnglesPrecise measurements of the distances between bonded atoms and the angles between adjacent bonds.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.
Hydrogen Bonding NetworkThe geometry and connectivity of hydrogen bonds within the crystal structure.
Crystal PackingThe arrangement of molecules in the three-dimensional crystal lattice.

Computational Chemistry and Theoretical Modeling of N Ethylpentan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-ethylpentan-3-amine at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly useful for studying reaction mechanisms and predicting the feasibility of chemical transformations. For a secondary amine like this compound, DFT can be employed to explore various reaction pathways, such as its role as a nucleophile or a base.

For instance, DFT calculations can elucidate the mechanism of N-alkylation or its reaction with carbonyl compounds. A typical study would involve optimizing the geometries of reactants, transition states, and products to determine the activation energies and reaction enthalpies. For example, in a reaction with an alkyl halide, DFT could model the SN2 transition state, providing insights into the reaction kinetics. Studies on similar amines have shown that DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can accurately predict reaction barriers and product stabilities. taylorfrancis.comacs.orgnih.govrsc.org The degradation mechanisms of simple aliphatic amines under ozonation have also been investigated using DFT, revealing that for secondary amines, the initial oxygen-transfer is followed by a series of reactions to yield nitroalkanes as the main products. rsc.org

A hypothetical reaction pathway for the formylation of this compound could be modeled using DFT to understand the energetics of the process.

Table 1: Hypothetical DFT-Calculated Energies for the Formylation of this compound

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
This compound + Formic Acid0.000.00
Transition State 1 (Proton Transfer)+12.5+15.2
Ion Pair Intermediate-5.3-2.1
Transition State 2 (Nucleophilic Attack)+25.8+28.9
Tetrahedral Intermediate+8.7+11.5
Transition State 3 (Water Elimination)+19.4+22.0
N-ethyl-N-(pentan-3-yl)formamide + Water-10.2-8.5

Note: This data is illustrative and based on typical values for similar reactions.

Conformational Analysis and Molecular Geometry Optimization

The flexibility of the ethyl and pentyl chains in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which correspond to minima on the potential energy surface. This is crucial as the conformation can significantly influence the molecule's reactivity and physical properties.

Computational methods like ab initio calculations and DFT are used to perform geometry optimization for various possible conformers. scispace.comresearchgate.netacs.org For diethylamine (B46881) and triethylamine (B128534), studies have combined gas electron diffraction with ab initio calculations to determine their molecular structures and preferred conformations. scispace.comacs.org For this compound, a similar approach would likely reveal that the staggered conformations around the C-C and C-N bonds are energetically favored over eclipsed conformations to minimize steric hindrance. The geometry around the nitrogen atom is expected to be pyramidal.

Table 2: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-31G)*

ParameterValue
C-N Bond Length~1.47 Å
N-H Bond Length~1.01 Å
C-C Bond Length~1.54 Å
C-N-C Bond Angle~112°
C-N-H Bond Angle~109°
Dihedral Angle (C-C-N-C)~178° (anti-periplanar)

Note: These values are typical for secondary amines and serve as an example.

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics

While quantum chemical calculations are excellent for studying isolated molecules or small clusters, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can provide insights into its solvation structure in different solvents, like water or organic solvents. researchgate.netresearchgate.netacs.orgkuleuven.be These simulations can reveal how solvent molecules arrange around the amine group and the alkyl chains, and how hydrogen bonding with protic solvents influences its conformational dynamics. For example, MD studies on triethylamine in water have investigated the interfacial properties and the formation of hydrogen bonds. researchgate.netresearchgate.netacs.orgkuleuven.be Such studies on this compound would be valuable for understanding its solubility and transport properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or biological properties. mdpi.comarxiv.orgacs.org These models are built by calculating a set of molecular descriptors (numerical representations of molecular structure) and using regression techniques to find a mathematical relationship with an experimentally measured property.

For this compound, QSPR models could be developed to predict properties like its boiling point, viscosity, or its capacity for CO2 capture, based on a dataset of similar amines. arxiv.orgacs.org Descriptors could include topological indices, quantum chemical parameters (like dipole moment or partial charges), and steric parameters. QSPR has been successfully applied to predict the basicity (pKa) of a wide range of amines. mdpi.comarxiv.org

Prediction of Acid-Base Properties (pKa) and Related Parameters

The basicity of an amine, quantified by its pKa value, is one of its most important chemical properties. Computational methods have become increasingly reliable for predicting pKa values. taylorfrancis.comsrce.hrresearchgate.netresearchgate.netmdpi.com One common approach involves calculating the Gibbs free energy change for the protonation reaction of the amine in a solvent, often modeled using a continuum solvation model like the Polarizable Continuum Model (PCM).

DFT calculations at levels like B3LYP/6-311++G(d,p) have been shown to provide good agreement with experimental pKa values for a range of alkylamines. taylorfrancis.comresearchgate.net For this compound, a secondary amine, its pKa is expected to be around 11, and computational methods can refine this estimate by considering the specific electronic and steric effects of the ethyl and pentyl groups. Semi-empirical methods like PM6 have also been used for high-throughput pKa prediction. srce.hrresearchgate.net

Table 3: Predicted pKa Values for Simple Amines using a Hypothetical Computational Model

AminePredicted pKaExperimental pKa
Diethylamine10.910.93
Triethylamine10.710.75
Diisopropylamine11.011.05
This compound ~11.1 N/A

Note: The predicted value for this compound is an estimation based on trends for similar secondary amines.

In Silico Assessment of Molecular Interactions with Biological Targets (e.g., docking studies with receptors and enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govpnas.orgmdpi.comuwc.ac.za This is particularly relevant in drug discovery and toxicology, where one might want to assess the interaction of a small molecule like this compound with a biological receptor or enzyme.

Given its structural similarity to some endogenous amines and synthetic drugs, docking studies could explore the potential binding of this compound to targets like adrenergic or trace amine-associated receptors (TAARs). nih.govpnas.orgmdpi.comguidetopharmacology.org Such a study would involve generating a 3D model of the amine and placing it into the binding site of the receptor. A scoring function would then estimate the binding affinity. For instance, studies on other small amines have identified key interactions, such as hydrogen bonds between the amine group and acidic residues (like aspartate) in the receptor binding pocket, as well as hydrophobic interactions of the alkyl chains. mdpi.com

Research on Structural Analogs and Derivatives of N Ethylpentan 3 Amine

Synthesis and Characterization of N-ethylpentan-3-amine Analogs

The synthesis of this compound and its structural analogs typically employs well-established methodologies for creating secondary amines. These methods are chosen for their efficiency and control over the final product structure.

Common Synthetic Routes:

Reductive Amination: This is a highly effective method for producing secondary amines. pressbooks.pub For the synthesis of this compound, this would involve the reaction of 3-pentanone (B124093) with ethylamine (B1201723). The initial reaction forms an imine intermediate, which is then reduced to the final secondary amine using a suitable reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. pressbooks.pubevitachem.com This approach is versatile and can be adapted to create a wide range of analogs by varying the initial ketone and amine.

N-Alkylation of Primary Amines: Another traditional route is the direct alkylation of a primary amine with an alkyl halide, a reaction known as Hofmann's alkylation. researchgate.net To synthesize this compound, one could react 3-pentylamine with an ethyl halide (e.g., ethyl bromide). However, a significant challenge with this method is controlling the extent of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. pressbooks.pubacs.org Using an excess of the primary amine can help favor mono-alkylation.

Catalytic Alkylation with Alcohols: More modern, environmentally benign methods utilize alcohols as alkylating agents in a process called "borrowing hydrogen" or "hydrogen auto-transfer". ionike.comuni-bayreuth.de In this approach, a catalyst (often based on ruthenium or iridium) temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine. ionike.com This one-pot process is highly efficient and produces water as the only byproduct.

Characterization of these analogs relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the carbon skeleton and the connectivity of the ethyl and pentyl groups to the nitrogen atom. Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the compound's identity. Infrared (IR) spectroscopy can identify the N-H stretch characteristic of a secondary amine.

Structure-Reactivity Relationships within the this compound Family

The reactivity of this compound and its analogs is fundamentally dictated by the electronic and steric environment of the nitrogen atom.

Nucleophilicity: The same lone pair that confers basicity also makes amines effective nucleophiles. libretexts.org this compound can react with a variety of electrophiles. Its nucleophilic strength is enhanced by the electron-donating alkyl groups. However, its reactivity in nucleophilic substitution reactions can be tempered by steric hindrance. The branched 3-pentyl group, in particular, can shield the nitrogen atom, potentially slowing its reaction with bulky electrophiles compared to less hindered secondary amines. fiveable.me

Steric Effects: The size and branching of the alkyl groups attached to the nitrogen have a significant impact on reaction outcomes. The 3-pentyl group in this compound is more sterically demanding than a linear pentyl group. This steric bulk influences the types of reactions the amine can participate in and the stability of the resulting products. For example, in reactions leading to the formation of enamines, the steric environment dictates the regioselectivity of the resulting double bond.

Investigation of Branched Amine Isomers (e.g., N-ethylpentan-2-amine, 3-ethylpentan-3-amine)

Comparing this compound with its isomers provides a clear illustration of how subtle structural changes can alter chemical properties. Key isomers include N-ethylpentan-2-amine (a secondary amine with different branching) and 3-ethylpentan-3-amine (B13168447) (a tertiary amine).

N-ethylpentan-2-amine is a structural isomer where the pentyl group is attached to the nitrogen via its second carbon. nih.gov This results in a less sterically hindered environment around the nitrogen compared to this compound. This reduced steric bulk could lead to faster reaction rates in nucleophilic attacks. The synthesis of this isomer would typically involve the reductive amination of 2-pentanone with ethylamine. evitachem.com

3-Ethylpentan-3-amine is a tertiary amine and a constitutional isomer of this compound. smolecule.com The most critical difference is the absence of a hydrogen atom on the nitrogen. This fundamentally changes its reactivity; it cannot act as a proton donor and cannot form enamines or be acylated in the same way as secondary amines. lumenlearning.com Its synthesis would require different strategies, such as the reaction of 3-pentanone with diethylamine (B46881) under reductive amination conditions.

The following table summarizes and compares key computed properties of these three isomers, based on data from chemical databases.

PropertyThis compoundN-ethylpentan-2-amine3-ethylpentan-3-amine
Molecular Formula C₇H₁₇NC₇H₁₇NC₇H₁₇N
Molecular Weight 115.22 g/mol 115.22 g/mol 115.22 g/mol
Amine Type SecondarySecondaryTertiary
IUPAC Name This compoundN-ethylpentan-2-amineN,N-diethylpropan-1-amine (Incorrect, should be 3-ethylpentan-3-amine)
Polar Surface Area 12.03 Ų12.03 Ų3.24 Ų
XLogP3 2.11.82.0
Data sourced from PubChem. nih.govnih.govsmolecule.com

The significantly lower polar surface area of the tertiary amine isomer, 3-ethylpentan-3-amine, reflects the absence of the N-H bond, which is a key site for hydrogen bonding. This difference in structure leads to distinct physical properties and chemical reactivity.

Functionalization of this compound to Novel Chemical Entities

The secondary amine functionality of this compound makes it a versatile building block for synthesizing more complex molecules. This process, known as derivatization or functionalization, involves reacting the amine with various electrophilic reagents. nih.gov

Key Functionalization Reactions:

Amide Formation (Acylation): Secondary amines react readily with acyl chlorides and acid anhydrides to form N,N-disubstituted amides. lumenlearning.com For instance, reacting this compound with acetyl chloride would yield N-ethyl-N-(pentan-3-yl)acetamide. This reaction is typically robust and high-yielding.

Enamine Formation: The reaction of a secondary amine with an aldehyde or a ketone results in the formation of an enamine. ucalgary.ca This involves the initial formation of a carbinolamine intermediate, followed by the elimination of water. ucalgary.ca Enamines are valuable synthetic intermediates themselves, acting as nucleophiles in subsequent carbon-carbon bond-forming reactions. researchgate.net

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride, produces stable sulfonamides. nih.gov This type of derivatization is often used in analytical chemistry to create derivatives that can be easily detected by HPLC with UV or fluorescence detectors. nih.gov

Alkylation to Tertiary Amines: this compound can be further alkylated to form a tertiary amine. For example, reaction with methyl iodide would yield N-ethyl-N-methylpentan-3-amine. As with primary amine alkylation, controlling the reaction to prevent the formation of a quaternary ammonium salt can be a challenge. pressbooks.pub

Derivatization for Analysis: For analytical purposes, especially in chromatography, amines are often derivatized to improve their detection and separation properties. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with secondary amines to form highly fluorescent derivatives, enabling sensitive quantification. thermofisher.comresearchgate.net

These functionalization strategies highlight the utility of this compound and its analogs as platforms for constructing a diverse array of novel chemical structures with potential applications in various fields of chemical research.

Exploration of Biological Activities and Molecular Mechanisms Non Clinical Focus

Investigation of Molecular Interactions with Biomolecules (excluding human clinical trials)

A thorough review of scientific literature yielded no specific research investigating the molecular interactions between N-ethylpentan-3-amine and biological macromolecules. As a result, there is no documented evidence regarding its potential to bind to proteins, enzymes, nucleic acids, or other biomolecules. The amine functional group suggests the theoretical potential for hydrogen bonding and ionic interactions, which are fundamental to the mechanisms of many biologically active amines chemchart.com. However, without experimental data, the specific nature and strength of any such interactions for this compound remain purely speculative.

Studies on Biochemical Pathway Modulation

There are no available studies that report on the modulation of any biochemical pathways by this compound. Research into how this compound might act as an enzyme inhibitor or activator, or how it might influence signaling cascades, has not been published in the scientific literature reviewed. While related amine compounds have been studied for their effects on various metabolic pathways, this information cannot be directly extrapolated to this compound .

In Vitro Cellular Studies (e.g., cytotoxicity in specific cell lines or microorganisms)

No publicly available in vitro research was found that specifically examines the effects of this compound on either eukaryotic cell lines or microorganisms. Consequently, there is no data on its potential cytotoxicity, anti-proliferative effects, or antimicrobial properties.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line / MicroorganismAssay TypeResult (e.g., IC50, CC50)Reference
Data Not AvailableData Not AvailableData Not AvailableN/A

Mechanistic Insights into Biological Action

Given the absence of research into its molecular interactions, effects on biochemical pathways, and in vitro cellular activities, there are no established mechanistic insights into the biological action of this compound. The fundamental understanding of how this compound might exert any biological effect is currently undeveloped.

Applications of N Ethylpentan 3 Amine in Advanced Materials Science

Integration in Polymer Synthesis and Functional Material Design

The incorporation of amine functionalities into polymer structures is a critical strategy for designing materials with tailored properties. N-ethylpentan-3-amine can be integrated into polymer backbones or as side groups, imparting specific chemical and physical characteristics.

In the synthesis of polymers like polyurethanes and epoxy resins, aliphatic amines are fundamental. Tertiary amines, for instance, are widely used as catalysts that accelerate the reaction between polyols and isocyanates to form polyurethanes. tncintlchem.comtopicsonchemeng.org.my Secondary amines such as this compound can act as chain extenders or curing agents, reacting with isocyanate or epoxy groups to become part of the polymer network. This integration influences the final material's crosslink density, mechanical strength, and thermal stability.

Furthermore, polymers featuring tertiary amine groups in their backbone or as side chains have been shown to exhibit unique fluorescent properties. acs.org Hyperbranched polymers with tertiary aliphatic amines as branching units can display strong fluorescence, a characteristic that is valuable for applications in cell imaging and biosensing. acs.org While this compound is a secondary amine, it can be a precursor to tertiary amine moieties within a polymer structure, suggesting a pathway to creating novel fluorescent materials.

The table below summarizes the potential roles of this compound in polymer synthesis based on the established functions of similar amines.

Role in Polymer SynthesisPolymer TypeResulting Material Property
Curing Agent/Hardener Epoxy ResinsIncreased cross-linking, enhanced thermal and mechanical stability.
Chain Extender PolyurethanesModification of segmental structure, tailoring of flexibility and hardness.
Monomer Precursor Polyamines, PolyimidesIntroduction of functional amine groups into the polymer backbone.
Precursor for Fluorescent Units Hyperbranched PolymersPotential for creating materials with intrinsic fluorescence for imaging applications. acs.org

Role in Catalysis: Development of Amine-Based Catalysts

Amine catalysts are crucial in various industrial polymerization processes due to their ability to lower the activation energy of reactions. mingxupu.com They function primarily as base or nucleophilic catalysts. This compound, with its available lone pair of electrons on the nitrogen atom, can function effectively in these roles.

In polyurethane foam production, amine catalysts are essential for balancing the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. topicsonchemeng.org.mysabtechmachine.com The catalytic activity is influenced by the amine's molecular structure, basicity, and steric hindrance. topicsonchemeng.org.my While tertiary amines are most common, the principles of their catalytic action provide a framework for understanding the potential of this compound. The mechanism involves the amine's nitrogen atom forming a complex with the isocyanate group, which increases its reactivity towards hydroxyl groups or water. topicsonchemeng.org.my

Tertiary amines are also employed as initiators for the anionic polymerization of epoxy resins, where the amine's nucleophilic attack opens the epoxide ring, starting the polymerization process. researchgate.net Similarly, they can catalyze the ring-opening polymerization of benzoxazines, with the catalytic effect being dependent on the amine's nucleophilicity and steric factors. mdpi.com

The following table presents a comparative overview of different amine catalyst types and their primary applications, situating the potential function of this compound.

Amine Catalyst TypeExample Compound(s)Primary ApplicationCatalytic Mechanism
Aliphatic Tertiary Amines Triethylenediamine, N,N-DimethylcyclohexylaminePolyurethane Foams mingxupu.comsabtechmachine.comNucleophilic catalysis, accelerates gelling and blowing reactions.
Alkanolamines DimethylethanolamineRigid Polyurethane Foams topicsonchemeng.org.mysabtechmachine.comActs as a catalyst and reacts into the polymer matrix via its hydroxyl group.
Heterocyclic Amines 4-(N,N-dimethylamino)pyridine (DMAP)Epoxy Resin Curing, Benzoxazine Polymerization researchgate.netmdpi.comStrong nucleophilic catalysis for ring-opening polymerization.
Aliphatic Secondary Amines This compound (potential)Epoxy Curing, Polyurethane SystemsCan act as a nucleophile, participating directly in the reaction as a curing agent.

Applications in Sensor Technology and Nanomaterials

The functionalization of nanomaterial surfaces is critical for their practical application, enhancing their stability, dispersibility, and reactivity. acs.org Amines are one of the most versatile functional groups for this purpose, as they can be introduced onto the surface of various nanoparticles, including those made of iron oxide, silica (B1680970), and gold. cd-bioparticles.comacs.org

Amine functionalization improves the interaction of nanoparticles with polymer matrices, solvents, and biological systems. cd-bioparticles.com The basic and nucleophilic nature of the amine group allows for further covalent attachment of other molecules, such as fluorescent dyes, drugs, or targeting ligands. rsc.org this compound can be attached to surfaces, for instance, through reactions with surface silanol (B1196071) groups on silica nanoparticles (after conversion to an aminosilane), providing a platform for creating highly engineered nanostructures. acs.org

In sensor technology, amine-functionalized materials are used for detecting various analytes. The basicity of the amine group makes it sensitive to pH changes, and its ability to coordinate with metal ions can be exploited for heavy metal detection. When incorporated into carbon nanomaterials, amino groups can enhance their processability and create new strategies for molecular interactions, paving the way for advanced sensors. rsc.org

The impact of amine functionalization on different types of nanomaterials is summarized below.

Nanomaterial TypeAmine Functionalization EffectPotential Application
Iron Oxide (Fe₃O₄) Nanoparticles Improved stability, biocompatibility, and provides sites for further conjugation. acs.orgMagnetic resonance imaging (MRI) contrast agents, drug delivery.
Silica (SiO₂) Nanoparticles Enhanced dispersion in various solvents, provides reactive handles for surface modification. cd-bioparticles.comComposite materials, catalysis, biomedical applications.
Gold (Au) Nanoparticles Stabilizes particles against aggregation, allows for self-assembly. cd-bioparticles.comBiosensors, diagnostics, catalysis.
Carbon Nanomaterials (e.g., CNTs, Graphene) Increased solubility and processability, enables covalent and supramolecular interactions. rsc.orgAdvanced composites, electronic devices, sensors.

Development of Stimuli-Responsive Materials Incorporating Amine Moieties

Stimuli-responsive, or "smart," materials can undergo significant changes in their properties in response to external triggers like pH, temperature, or light. researchgate.net Polymers containing amine groups are excellent candidates for creating pH-responsive materials. The nitrogen atom in this compound is a weak base that can be protonated in acidic conditions.

When such an amine moiety is incorporated into a polymer chain, a decrease in pH leads to the protonation of the nitrogen atom (forming a positively charged ammonium (B1175870) ion). This introduction of charge along the polymer backbone results in electrostatic repulsion between segments, causing the polymer to swell or uncoil. This conformational change can alter the material's solubility, viscosity, or ability to encapsulate and release other molecules.

This pH-responsive behavior is the basis for numerous applications, particularly in the biomedical field. For example, drug delivery systems can be designed to be stable at physiological pH (around 7.4) but to swell and release their therapeutic payload in the more acidic microenvironment of a tumor or within a cell's endosome. nih.gov

The table below outlines the pH-responsive behavior of amine-containing polymers.

StimulusMechanismPolymer ResponsePotential Application
Decrease in pH (Acidic Environment) Protonation of the amine nitrogen atom (R₂NH → R₂NH₂⁺).Increased charge density leads to electrostatic repulsion, causing polymer swelling or dissolution.Controlled drug release in acidic tumor environments, pH sensors.
Increase in pH (Basic Environment) Deprotonation of the ammonium ion (R₂NH₂⁺ → R₂NH).Loss of charge reduces repulsion, causing the polymer to collapse, shrink, or precipitate.Smart hydrogels for actuators, separation membranes.

Q & A

Q. How is the structure of N-ethylpentan-3-amine elucidated using spectroscopic and chromatographic methods?

To determine the structure of this compound, researchers employ a combination of spectroscopic and chromatographic techniques:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for secondary amines) and confirms the absence of unwanted bonds (e.g., C=O) .
  • Gas Chromatography (GC) : Quantifies purity and detects volatile impurities by comparing retention times with standards .
  • UV-Vis Spectroscopy : Validates electronic transitions in specific solvents, though amines typically show weak absorption in this range .
  • Boiling Point Analysis : Matches experimental values with literature data (e.g., NIST Chemistry WebBook) to confirm molecular identity .

Q. What IUPAC nomenclature rules apply to branched tertiary amines like this compound?

The naming follows these steps:

Identify the longest carbon chain (pentane in this case).

Assign the lowest possible number to the amine group (position 3).

Prefix substituents with "N-" for nitrogen-attached groups (e.g., N-ethyl).

Combine substituents alphabetically if multiple groups are present (e.g., N-ethyl-N-methyl).
This systematic approach ensures unambiguous identification of amine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound with >95% purity?

Optimization involves:

  • Single-Factor Experiments : Varying parameters like temperature, solvent polarity, and catalyst loading to identify critical factors .
  • Orthogonal Design : Testing interactions between variables (e.g., reaction time vs. reagent stoichiometry) to maximize yield .
  • Post-Synthesis Purification : Using fractional distillation or preparative GC to isolate the amine from byproducts like unreacted alkyl halides .

Q. How can contradictions between computational predictions and experimental data for physicochemical properties (e.g., logP, boiling point) be resolved?

  • Validation with Multiple Methods : Compare computational results (e.g., Crippen or Joback methods for logP) with experimental data from NIST or peer-reviewed studies .
  • Error Analysis : Assess limitations of computational models (e.g., assumptions in group contribution methods) and recalibrate using empirical corrections .
  • Peer Review : Cross-check findings with independent labs to rule out instrumentation bias .

Q. What advanced techniques are used to analyze trace impurities (e.g., nitrosamines) in this compound?

  • LC-MS/MS : Detects low-abundance contaminants (e.g., nitrosamines at ppm levels) via high-resolution mass fragmentation .
  • Headspace GC : Identifies volatile impurities by sampling the gas phase above the liquid .
  • Risk Assessment Frameworks : Follow EMA guidelines to evaluate contamination sources (e.g., raw materials, reaction pathways) .

Q. What safety protocols are critical for handling volatile amines like this compound in laboratory settings?

  • Ventilation : Use fume hoods to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Emergency Procedures : Maintain spill kits with neutralizing agents (e.g., citric acid for amine spills) and ensure access to safety showers .

Q. How can NMR spectroscopy resolve ambiguities in structural assignments of this compound derivatives?

  • ¹H NMR : Analyze splitting patterns (e.g., coupling between N–H and adjacent CH₂ groups) and chemical shifts (δ ~1.5–2.5 ppm for alkyl protons) .
  • ¹³C NMR : Confirm quaternary carbons and distinguish between N-ethyl and pentyl chain environments .
  • 2D Techniques (HSQC, COSY) : Map proton-carbon correlations to resolve overlapping signals in complex mixtures .

Methodological Notes

  • Data Reliability : Cross-reference physicochemical properties (e.g., enthalpy of formation) with NIST Standard Reference Data to ensure accuracy .
  • Ethical Compliance : Document all safety protocols and contamination risks in alignment with institutional review boards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.